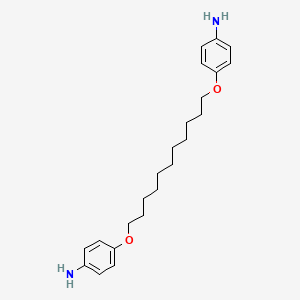

4,4'-(1,11-Undecanediyl)dioxydianiline

Description

4,4'-(1,11-Undecanediyl)dioxydianiline is a diamine compound featuring two aniline groups connected via an oxygen bridge and a flexible 11-carbon aliphatic chain (undecanediyl). Its molecular formula is C₂₃H₃₄N₂O₂, with a molecular weight of approximately 380.53 g/mol. This compound is structurally characterized by its extended alkylene spacer, which imparts unique physicochemical properties such as enhanced flexibility and solubility in organic solvents compared to shorter-chain analogs. Dianiline derivatives are frequently employed as monomers in polymer synthesis, particularly for polyimides, epoxy resins, and liquid crystalline materials, where the spacer length influences mechanical and thermal behavior .

Properties

IUPAC Name |

4-[11-(4-aminophenoxy)undecoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O2/c24-20-10-14-22(15-11-20)26-18-8-6-4-2-1-3-5-7-9-19-27-23-16-12-21(25)13-17-23/h10-17H,1-9,18-19,24-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFCYRAFQGPMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCCCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600453 | |

| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90076-83-8 | |

| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,11-Undecanediyl)dioxydianiline typically involves the reaction of 1,11-undecanedioyl chloride with aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used to dissolve the reactants. The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic reaction steps but is optimized for higher yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4'-(1,11-Undecanediyl)dioxydianiline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4,4'-(1,11-Undecanediyl)dioxydianiline is widely used in scientific research due to its unique properties. It is employed in the synthesis of high-performance polymers, resins, and coatings. In the field of chemistry, it serves as a precursor for the production of advanced materials with enhanced mechanical and thermal properties. In biology and medicine, it is used in the development of drug delivery systems and biomaterials. In industry, it finds applications in the manufacturing of adhesives, sealants, and composites.

Mechanism of Action

The mechanism by which 4,4'-(1,11-Undecanediyl)dioxydianiline exerts its effects involves its interaction with various molecular targets and pathways. The compound's long aliphatic chain and aniline groups allow it to form strong intermolecular interactions, leading to the formation of stable polymer networks. These interactions contribute to the enhanced mechanical and thermal properties of the materials synthesized using this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties of 4,4'-(1,11-Undecanediyl)dioxydianiline can be contextualized by comparing it to related dioxydianiline derivatives and aromatic amines.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Chain Length and Flexibility: Longer alkylene chains (e.g., n=11) increase molecular flexibility, reducing crystallinity and melting points. For instance, 4,4'-oxydianiline (n=0) has a melting point of ~190°C, while the undecanediyl derivative is expected to exhibit a significantly lower melting point due to its flexible backbone. Increased chain length enhances solubility in nonpolar solvents, making the undecanediyl variant more suitable for applications requiring compatibility with organic matrices .

Thermal and Mechanical Behavior :

- Shorter-chain analogs like ODA (n=0) are preferred for high-temperature applications (e.g., aerospace polyimides) due to rigid structures and high thermal stability.

- The undecanediyl derivative’s long spacer may reduce glass transition temperatures (Tg) in polymers, favoring elastomeric or flexible film applications .

Biological Activity

4,4'-(1,11-Undecanediyl)dioxydianiline (CAS No. 90076-83-8) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features a dioxydianiline backbone with a long aliphatic chain. This unique structure influences its solubility, reactivity, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O2 |

| Molecular Weight | 328.45 g/mol |

| CAS Number | 90076-83-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its capacity to scavenge free radicals, providing protective effects against oxidative stress.

- Cell Membrane Interaction : The long aliphatic chain enhances its ability to integrate into cell membranes, potentially affecting membrane fluidity and function.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated:

- E. coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL.

- Staphylococcus aureus : MIC of 30 µg/mL.

Anticancer Potential

The compound has been investigated for its anticancer properties. In cell line studies:

- HeLa Cells : Showed a reduction in cell viability by 40% at a concentration of 100 µM after 48 hours.

- MCF-7 Cells : Induced apoptosis as confirmed by Annexin V staining assays.

Case Studies

-

Study on Antimicrobial Efficacy :

- A research team evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

-

Evaluation of Anticancer Activity :

- A study focused on the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results suggested that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing cancer cell death.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (HeLa Cell Viability Reduction) |

|---|---|---|

| This compound | E. coli: 50 µg/mL | 40% at 100 µM |

| Compound A | E. coli: 75 µg/mL | 30% at 100 µM |

| Compound B | E. coli: 60 µg/mL | Not tested |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.